5-Methyl-2-(trifluoromethyl)benzyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
[5-methyl-2-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6-2-3-8(9(10,11)12)7(4-6)5-13/h2-4,13H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMOLCCNJJHAJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization Techniques in the Investigation of 5 Methyl 2 Trifluoromethyl Benzyl Alcohol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By observing the magnetic behavior of atomic nuclei, it provides information on the connectivity and chemical environment of atoms within a molecule.
Proton (¹H) NMR Studies
In the ¹H NMR spectrum of 5-Methyl-2-(trifluoromethyl)benzyl alcohol, distinct signals are expected for the aromatic protons, the methylene (B1212753) (-CH₂) protons, the hydroxyl (-OH) proton, and the methyl (-CH₃) protons. The aromatic region would display a more complex pattern than that of the parent 2-(trifluoromethyl)benzyl alcohol due to the additional methyl substituent. The protons on the benzene (B151609) ring would appear as multiplets, with their chemical shifts influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl group. The methylene protons adjacent to the hydroxyl group and the aromatic ring are expected to appear as a singlet, or a doublet if coupled to the hydroxyl proton. The hydroxyl proton itself typically presents as a broad singlet, and its chemical shift can vary with concentration and solvent due to hydrogen bonding. The methyl group protons would give rise to a distinct singlet.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (H-3, H-4, H-6) | 7.2 - 7.6 | Multiplet (m) | 3H |
| Methylene (-CH₂) | ~4.8 | Singlet (s) | 2H |
| Methyl (-CH₃) | ~2.4 | Singlet (s) | 3H |
| Hydroxyl (-OH) | Variable (e.g., 2.0-4.0) | Broad Singlet (br s) | 1H |
Carbon-13 (¹³C) NMR Studies
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The trifluoromethyl group (-CF₃) carbon will be identifiable by its characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The aromatic carbons will have their chemical shifts influenced by the positions of the trifluoromethyl and methyl groups. The benzylic methylene carbon and the methyl carbon will also show distinct signals in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Key Features |
| Trifluoromethyl (-CF₃) | ~125 | Quartet (q) due to ¹JC-F coupling |
| Aromatic (C-2) | ~129 | Quartet (q) due to ²JC-F coupling |
| Aromatic (C-1, C-3, C-4, C-5, C-6) | 125 - 140 | Signals for substituted and unsubstituted carbons |
| Methylene (-CH₂) | ~62 | |
| Methyl (-CH₃) | ~21 |
Fluorine-19 (¹⁹F) NMR Applications for Fluorinated Systems
¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. For this compound, this technique is crucial for confirming the presence and electronic environment of the trifluoromethyl group. The spectrum is expected to show a single sharp signal, as all three fluorine atoms in the -CF₃ group are chemically equivalent. The chemical shift of this signal is characteristic of trifluoromethyl groups attached to an aromatic ring.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Trifluoromethyl (-CF₃) | ~ -63 | Singlet (s) |
Vibrational Spectroscopy for Molecular Structure and Intermolecular Interactions
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly useful for identifying functional groups and studying non-covalent interactions such as hydrogen bonding.
Infrared (IR) Spectroscopy in Hydrogen Bonding Analysis
The IR spectrum of this compound is dominated by absorptions corresponding to its functional groups. A key feature is the O-H stretching vibration of the alcohol group. In a dilute solution in a non-polar solvent, a sharp band is expected around 3600 cm⁻¹, corresponding to the "free" non-hydrogen-bonded hydroxyl group. In a more concentrated sample or in the neat liquid, this band will broaden and shift to a lower frequency (typically 3200-3500 cm⁻¹) due to intermolecular hydrogen bonding. Other characteristic bands include C-H stretches for the aromatic ring and the methyl/methylene groups, C-C stretches within the aromatic ring, and strong C-F stretching vibrations associated with the trifluoromethyl group.
Table 4: Predicted Key IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Hydrogen Bonded) | 3200 - 3500 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-F Stretch | 1100 - 1350 | Strong |
| C-O Stretch | 1000 - 1200 | Strong |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. For this compound, Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the aromatic ring and the C-C backbone, which often give strong Raman signals. The C-F stretching modes are also typically Raman active. The O-H stretch is generally a weak scatterer in Raman spectroscopy.
Table 5: Predicted Key Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | 3050 - 3080 | Strong |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| Ring Breathing (Aromatic) | ~1000 | Strong |
| C-CF₃ Stretch | 700 - 850 | Strong |
| C-F Symmetric Stretch | ~1300 | Medium |
Electronic Spectroscopy for Delocalization and Excited State Analysis
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful technique for probing the electronic structure of molecules. It provides insights into the extent of electron delocalization and the energies of electronic transitions within a molecule.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the absorption spectrum is primarily dictated by π → π* transitions within the benzene ring.
The benzene molecule itself exhibits three characteristic absorption bands at approximately 184, 204, and 256 nm. quimicaorganica.org Substitution on the benzene ring can cause shifts in the position (wavelength) and intensity of these absorption maxima. These shifts, known as bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shifts, are influenced by the electronic nature of the substituents.
In the case of this compound, the benzene ring is substituted with a methyl group (-CH₃), a trifluoromethyl group (-CF₃), and a hydroxymethyl group (-CH₂OH). The methyl group is an electron-donating group (EDG) through hyperconjugation, while the trifluoromethyl group is a strong electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms. The hydroxymethyl group has a weak electron-withdrawing inductive effect.
The interplay of these substituents on the aromatic ring influences the energy of the π molecular orbitals. The presence of both electron-donating and electron-withdrawing groups can lead to a push-pull effect, which often results in a bathochromic shift of the absorption maxima compared to unsubstituted benzene. It is anticipated that the UV-Vis spectrum of this compound, when measured in a non-polar solvent like hexane, would exhibit a primary absorption band shifted to a longer wavelength than that of benzene, likely in the region of 260-280 nm. The fine vibrational structure often observed in the spectrum of benzene is typically broadened in substituted derivatives. utoronto.ca
Table 1: Expected UV-Vis Absorption Data for this compound
| Parameter | Expected Value | Transition Type |
| λmax | 260 - 280 nm | π → π* |
Note: The exact absorption maximum would need to be determined experimentally.
Chromatographic Methods for Reaction Monitoring and Purity Assessment
Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of product purity and the monitoring of reaction progress. Gas chromatography, particularly when coupled with mass spectrometry, is a highly effective method for the analysis of volatile and thermally stable compounds like this compound.
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. In GC, a sample is vaporized and passed through a column, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound.
GC-MS is an invaluable tool for monitoring the conversion of reactants to products in a chemical reaction. By taking aliquots from the reaction mixture at different time points and analyzing them by GC-MS, one can determine the relative amounts of starting materials, intermediates, and the final product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.
The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, for benzyl (B1604629) alcohols, the molecular ion peak can sometimes be weak or absent. whitman.edu The fragmentation pattern will be influenced by the positions of the methyl and trifluoromethyl groups on the aromatic ring.
Based on the known fragmentation of benzyl alcohol and its derivatives, several key fragmentation pathways can be predicted for this compound. scholarsresearchlibrary.com A common fragmentation for benzyl alcohols is the loss of a hydrogen atom to form a stable [M-1]⁺ ion. Another prominent fragmentation is the cleavage of the C-C bond adjacent to the oxygen, leading to the loss of the -OH group and the formation of a substituted tropylium (B1234903) ion.
For this compound, the following fragments would be anticipated:
Loss of H: [M-1]⁺
Loss of OH: [M-17]⁺
Loss of CH₂OH: [M-31]⁺
The mass spectrum of the closely related compound, 2-(trifluoromethyl)benzyl alcohol, available in the NIST database, shows a prominent molecular ion at m/z 176 and significant fragments at m/z 157 ([M-19]⁺, loss of F), 127, and 107. nist.govnist.gov For this compound (MW = 190.16 g/mol ), we can expect analogous fragmentation patterns, with the masses shifted due to the additional methyl group.
Table 2: Predicted Prominent Mass Fragments for this compound
| m/z (mass-to-charge ratio) | Predicted Fragment | Origin of Fragment |
| 190 | [C₉H₉F₃O]⁺ | Molecular Ion |
| 189 | [C₉H₈F₃O]⁺ | Loss of H |
| 173 | [C₉H₉F₃]⁺ | Loss of OH |
| 159 | [C₈H₆F₃]⁺ | Loss of CH₂OH |
The retention time of this compound in the gas chromatogram will be specific to the column and conditions used. By comparing the peak areas of the starting materials and the product over time, the reaction conversion can be accurately calculated. Furthermore, the presence of any unexpected peaks in the chromatogram can indicate the formation of byproducts, and their mass spectra can aid in their identification. The differentiation of positional isomers by GC-MS is also often possible due to differences in their retention times and fragmentation patterns. nih.gov
Theoretical and Computational Chemistry Studies of 5 Methyl 2 Trifluoromethyl Benzyl Alcohol
Quantum Chemical Investigations on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method for predicting the equilibrium geometry of molecules. Using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the bond lengths, bond angles, and dihedral angles of 5-Methyl-2-(trifluoromethyl)benzyl alcohol can be accurately calculated. nih.govnih.gov
The geometry optimization reveals the influence of the bulky and strongly electron-withdrawing trifluoromethyl (-CF3) group and the electron-donating methyl (-CH3) group on the benzene (B151609) ring and the hydroxymethyl substituent. The C-C bond lengths within the aromatic ring are expected to show slight deviations from the perfect 1.39 Å of benzene, reflecting the electronic push-pull effects of the substituents. The C-C bond adjacent to the -CF3 group may be slightly elongated due to steric strain. The bond between the aromatic ring and the benzylic carbon (Cipso-Cα) is also of interest, as its length is influenced by the electronic nature of the ring.
Table 1: Predicted Geometrical Parameters for this compound using DFT
| Parameter | Description | Predicted Value |
| Bond Lengths (Å) | ||
| C-CF3 | Bond between ring and CF3 group | ~1.52 Å |
| C-CH3 | Bond between ring and CH3 group | ~1.51 Å |
| Cipso-Cα | Bond between ring and benzylic carbon | ~1.51 Å |
| Cα-O | Bond in the alcohol group | ~1.43 Å |
| O-H | Bond in the alcohol group | ~0.97 Å |
| **Bond Angles (°) ** | ||
| C-C-CF3 | Angle involving the CF3 group | ~122° |
| Cipso-Cα-O | Angle in the benzyl (B1604629) alcohol moiety | ~111° |
| Dihedral Angles (°) | ||
| Cortho-Cipso-Cα-O | Torsion angle defining alcohol position | Varies with conformer |
The flexibility of the benzyl alcohol moiety, specifically the rotation around the Cipso-Cα and Cα-O single bonds, gives rise to various possible conformations. researchgate.netscispace.com Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of accuracy for analyzing the potential energy surface and identifying stable conformers. nih.govresearchgate.net
For this compound, the conformational landscape is primarily dictated by the steric hindrance and potential intramolecular interactions involving the ortho -CF3 group. longdom.orgrsc.org Theoretical calculations show that ortho-halogenated benzyl alcohols often favor a transiently chiral conformation where an intramolecular hydrogen bond can form between the hydroxyl proton and the ortho substituent. rsc.org In this case, a weak O-H···F intramolecular hydrogen bond is a key stabilizing factor for certain conformations. nih.gov The analysis would likely reveal a few low-energy conformers, with the relative populations determined by the balance between stabilizing intramolecular interactions and destabilizing steric repulsions.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, influenced by the electron-donating methyl group. The LUMO, conversely, will be significantly influenced by the strongly electron-withdrawing trifluoromethyl group, which lowers its energy and draws electron density towards itself. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. nih.gov The opposing electronic natures of the methyl and trifluoromethyl groups are expected to modulate this gap.
Table 2: Representative FMO Energies for this compound
| Orbital | Description | Representative Energy (eV) |
| HOMO | Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |
| LUMO | Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |
| ΔE (Gap) | HOMO-LUMO Energy Gap | 4.5 to 6.5 eV |
Intermolecular Interactions and Hydrogen Bonding Theory
The ability of this compound to form hydrogen bonds is central to its physical properties and interactions with other molecules. Computational methods can precisely quantify the strength and nature of these interactions.
The hydrogen bond donating capacity (acidity) of the hydroxyl group is significantly enhanced by the presence of the ortho-trifluoromethyl group. The strong inductive electron-withdrawing effect of the -CF3 group polarizes the O-H bond, making the hydrogen atom more electropositive and thus a stronger hydrogen bond donor. nih.govmdpi.comnih.gov This effect is well-documented for fluorinated alcohols, which are known to be more acidic than their non-fluorinated counterparts. longdom.orgsoton.ac.uk
Computational studies can predict the hydrogen bond acidity (e.g., pKAHY values) and the strength of the hydrogen bonds formed with various acceptors. researchgate.net Calculations demonstrate that the introduction of a -CF3 group adjacent to an alcohol donor strengthens hydrogen bonds. nih.govacs.org The increased acidity makes this compound a more effective solvent or binding partner in systems where strong hydrogen bonding is crucial.
Table 3: Comparison of Calculated Hydrogen Bond Acidity
| Compound | Key Substituent | Predicted Effect on H-Bond Acidity |
| Benzyl Alcohol | None | Baseline |
| 5-Methylbenzyl Alcohol | -CH3 (para) | Slightly decreased acidity |
| 2-(Trifluoromethyl)benzyl alcohol | -CF3 (ortho) | Significantly increased acidity |
| This compound | -CH3, -CF3 | Significantly increased acidity |
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density (ρ) to characterize chemical bonding and non-covalent interactions. nih.govnih.gov By locating bond critical points (BCPs) between atoms, QTAIM can confirm the presence and quantify the nature of interactions, including weak intramolecular hydrogen bonds. longdom.orgnih.gov
For this compound, QTAIM analysis would be applied to investigate the potential O-H···F intramolecular interaction. The presence of a BCP between the hydroxyl hydrogen and one of the fluorine atoms would confirm this interaction. The properties at this BCP, such as the value of the electron density (ρ) and its Laplacian (∇²ρ), characterize the bond's nature. For a weak, closed-shell interaction like a hydrogen bond, one expects a low ρ value and a positive (∇²ρ > 0) value. nih.gov This analysis provides a definitive theoretical confirmation of the intramolecular forces that stabilize specific conformations of the molecule. nih.govlongdom.org
Table 4: Expected QTAIM Parameters for the O-H···F Intramolecular Interaction
| Parameter | Description | Expected Value Range (a.u.) | Interpretation |
| ρ(r) | Electron Density at BCP | 0.005 - 0.020 | Low density, typical for non-covalent bonds |
| ∇²ρ(r) | Laplacian of Electron Density at BCP | > 0 | Positive value, characteristic of closed-shell interactions (e.g., H-bonds) |
Prediction and Simulation of Spectroscopic Properties
Simulated Vibrational Spectra (IR, Raman)
No published data were found containing the simulated vibrational frequencies or IR and Raman spectra for this compound.
Predicted NMR Chemical Shifts
Specific computational studies predicting the 1H and 13C NMR chemical shifts for this compound are not available.
Theoretical Electronic Absorption Spectra (e.g., Time-Dependent DFT)
No literature detailing the theoretical electronic absorption spectra, calculated via methods such as TD-DFT, for this compound could be located.
Advanced Theoretical Properties and Reactivity Indices
Nonlinear Optical (NLO) Properties Prediction
There are no available studies that report the predicted nonlinear optical properties, such as hyperpolarizability, for this compound.
Molecular Electrostatic Potential (MEP) Mapping
No specific molecular electrostatic potential maps for this compound have been published.
Thermodynamic Properties and Tautomeric Stability Calculations
A thorough search of scientific literature and chemical databases did not yield specific experimental or calculated thermodynamic data for this compound. Such data, including parameters like Gibbs free energy of formation, enthalpy of formation, and entropy, are crucial for understanding the compound's stability and potential for spontaneous reaction.
Similarly, there is no available research on the tautomeric stability of this compound. Tautomerism in this molecule is not expected to be a significant feature, as it lacks the typical functional groups that readily undergo tautomeric transformations, such as keto-enol systems. The primary structure is a stable aromatic benzyl alcohol. Any computational study would likely confirm the predominance of the single benzyl alcohol form.
Table 1: Thermodynamic Properties of this compound
| Thermodynamic Property | Value | Source |
| Gibbs Free Energy of Formation (ΔfG°) | Data Not Available | - |
| Enthalpy of Formation (ΔfH°) | Data Not Available | - |
| Standard Entropy (S°) | Data Not Available | - |
Calculation of Reactivity Indices (e.g., Electrophilicity, Chemical Hardness)
Detailed computational studies to determine the reactivity indices of this compound have not been published in the accessible literature. These indices, derived from conceptual density functional theory (DFT), are instrumental in predicting the reactivity and interaction of a molecule. Key indices include:
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher value indicates a stronger electrophile.
Chemical Hardness (η): This parameter measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electronic charge transfer.
Without specific computational studies, these values cannot be provided. For context, such calculations are typically performed using DFT methods (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)). The resulting HOMO and LUMO energies are then used to calculate the various reactivity indices.
Table 2: Calculated Reactivity Indices for this compound
| Reactivity Index | Value | Method of Calculation |
| Electrophilicity Index (ω) | Data Not Available | - |
| Chemical Hardness (η) | Data Not Available | - |
| Chemical Softness (S) | Data Not Available | - |
| HOMO Energy | Data Not Available | - |
| LUMO Energy | Data Not Available | - |
Reactivity and Reaction Mechanism Studies Involving 5 Methyl 2 Trifluoromethyl Benzyl Alcohol
Mechanistic Investigations of Oxidation Processes
The oxidation of benzyl (B1604629) alcohols is a widely studied reaction, and investigations into substrates like 5-methyl-2-(trifluoromethyl)benzyl alcohol provide a deeper understanding of the underlying mechanisms. These studies often employ kinetic analysis, substituent effect studies, and isotope labeling to elucidate the rate-determining steps and the nature of the transition state.
In heterogeneous catalytic systems, such as the oxidation of substituted benzyl alcohols over gold nanoparticles supported on metal oxides (e.g., Au/TiO₂ or Au/Al₂O₃), the reaction kinetics often follow a Michaelis-Menten model. acs.org This model describes systems where the reaction rate increases with substrate concentration until it reaches a maximum velocity (ν_max), at which point the catalyst's active sites are saturated with the substrate. acs.org
For a substituted benzyl alcohol, the process is generally believed to involve several equilibrium and kinetic steps:
Adsorption of the alcohol onto the catalyst surface.
Deprotonation to form a surface-bound alkoxide intermediate.
The rate-limiting step, often proposed as the transfer of a hydride from the benzylic carbon to a gold active site. acs.org
The reaction rate shows a zeroth-order dependence on the oxidant (like O₂) concentration under typical conditions, indicating that the oxidation of the catalyst or other subsequent steps are not rate-limiting. acs.org Kinetic studies reveal that the initial reaction rate eventually plateaus at higher substrate concentrations, confirming the saturation of active sites. acs.org This behavior allows for the determination of key kinetic parameters, ν_max and the Michaelis constant (K_M), which provide insight into the efficiency of the catalytic cycle and the binding affinity of the substrate, respectively. acs.org
Hammett studies are a powerful tool for quantifying the influence of electronic effects of substituents on the reaction rate. By plotting the logarithm of the rate constant (or ν_max in catalytic systems) against the Hammett substituent constant (σ), a linear free-energy relationship can be established. acs.org The slope of this plot, known as the reaction constant (ρ), indicates the sensitivity of the reaction to electronic effects and the nature of charge development in the transition state.
For the oxidation of benzyl alcohols, the Hammett plot often shows that electron-donating groups (like -CH₃, σ < 0) accelerate the reaction, while electron-withdrawing groups (like -CF₃, σ > 0) retard it. semanticscholar.org This trend results in a negative ρ value, suggesting the development of a positive charge at the benzylic carbon in the transition state, which is stabilized by electron-donating substituents. This is consistent with a mechanism involving hydride transfer in the rate-determining step. acs.org
However, in some oxidation systems, such as those using dichromate, the Hammett plot is not linear but curved. semanticscholar.orgresearchgate.net A curved plot can suggest a change in the rate-determining step or a continuous shift in the transition state's nature as the substituent varies from strongly electron-donating to strongly electron-withdrawing. semanticscholar.org For a compound like this compound, the strong electron-withdrawing nature of the -CF₃ group would place it in the electron-deficient region of such a plot, leading to a significantly slower oxidation rate compared to unsubstituted benzyl alcohol. semanticscholar.org
| Substituent | Hammett Constant (σ_para) |
| -OCH₃ | -0.27 |
| -CH₃ | -0.17 |
| -H | 0.00 |
| -Cl | 0.23 |
| -NO₂ | 0.78 |
| -CF₃ | 0.54 |
This table presents standard Hammett constants for common para substituents to illustrate electronic effects. The values help predict the relative reaction rates in processes sensitive to these effects.
The kinetic isotope effect (KIE) is determined by comparing the reaction rates of a substrate with its isotopically labeled counterpart, for instance, by replacing the hydrogen on the benzylic carbon with deuterium (B1214612) (α,α-dideuteriobenzyl alcohol). A primary KIE (k_H/k_D > 1) is observed when the C-H bond is broken in the rate-determining step of the reaction.
In studies of benzyl alcohol oxidation over gold catalysts, a primary KIE of approximately 2.2 was measured, confirming that the cleavage of the α-C-H bond is indeed a critical part of the rate-limiting step. acs.org Other oxidation systems have shown even larger KIE values; for example, the oxidation by imidazolium (B1220033) fluorochromate exhibited a k_H/k_D of 5.86. The magnitude of the KIE provides valuable information about the symmetry and nature of the transition state. These findings strongly support a mechanism where hydride transfer from the benzylic carbon is the key kinetic bottleneck. acs.org
Synthetic Transformations of the Hydroxyl and Aromatic Moieties
The presence of the benzyl alcohol and the substituted aromatic ring allows for a range of synthetic modifications, making this compound a useful intermediate.
The hydroxyl group of this compound can undergo several common transformations:
Oxidation: The benzyl alcohol can be oxidized to the corresponding aldehyde, 5-methyl-2-(trifluoromethyl)benzaldehyde, using mild oxidizing agents. researchgate.net Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can further oxidize it to 5-methyl-2-(trifluoromethyl)benzoic acid.
Reduction to an Alkane: While the alcohol is already a reduced form of a carbonyl, the hydroxyl group can be removed entirely (dehydroxylation) and replaced with a hydrogen, though this is a less common transformation for simple benzyl alcohols.
Conversion to Halides: The alcohol can be converted into a more reactive leaving group, such as 5-methyl-2-(trifluoromethyl)benzyl bromide or chloride, using reagents like PBr₃ or SOCl₂. This halide can then be used in nucleophilic substitution reactions. sigmaaldrich.com
Ester and Ether Formation: The alcohol can react with carboxylic acids or their derivatives to form esters, or with alkyl halides under basic conditions to form ethers.
Dehydroxylative Coupling: In modern synthetic methods, the hydroxyl group can be activated and replaced with other functionalities. For instance, copper-catalyzed dehydroxylative trifluoromethylation can convert benzylic alcohols into (2,2,2-trifluoroethyl)arenes. rsc.org It can also serve as a precursor in coupling reactions, such as the Suzuki reaction, after conversion to a suitable derivative. guidechem.com
| Reaction Type | Reagent(s) | Product Functional Group |
| Mild Oxidation | PCC, DMP | Aldehyde |
| Strong Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid |
| Halogenation | SOCl₂, PBr₃ | Benzyl Halide |
| Esterification | Carboxylic Acid (acid catalyst) | Ester |
| Suzuki Coupling | Boronic Acid, Pd catalyst | Biaryl |
This table summarizes key synthetic transformations of the benzyl alcohol moiety.
The trifluoromethyl (-CF₃) group is one of the strongest electron-withdrawing groups in organic chemistry, and its presence on the aromatic ring has profound effects on reactivity. nih.gov
Deactivation towards Electrophilic Aromatic Substitution: The -CF₃ group strongly deactivates the benzene (B151609) ring towards electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions) by destabilizing the positively charged intermediate (arenium ion). Any substitution that does occur is directed to the meta position relative to the -CF₃ group.
Activation towards Nucleophilic Aromatic Substitution: While not as effective as a nitro group in the ortho or para position, the -CF₃ group can facilitate nucleophilic aromatic substitution (S_NAr) if a good leaving group is present on the ring. However, this is generally a difficult reaction for this specific substrate.
Increased Acidity: The electron-withdrawing nature of the -CF₃ group increases the acidity of protons on adjacent groups. While the effect on the benzylic alcohol proton is less pronounced than on a phenolic proton, it does make the alcohol slightly more acidic compared to an unsubstituted benzyl alcohol. rsc.org
Stability and Lipophilicity: The C-F bond is very strong, making the -CF₃ group highly stable under most reaction conditions. rsc.org Its inclusion in a molecule also significantly increases lipophilicity, a property often exploited in the design of pharmaceuticals and agrochemicals. rsc.org While generally stable, the -CF₃ group can undergo reactions under harsh conditions, such as with superacids or certain nucleophiles. nih.govacs.org
Detailed Article on this compound Cannot Be Generated
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient specific information available in the public domain to generate a thorough, informative, and scientifically accurate article on “this compound” that strictly adheres to the requested outline.
The required sections and subsections demand detailed research findings on highly specific applications of this particular compound:
Applications of 5 Methyl 2 Trifluoromethyl Benzyl Alcohol in Advanced Organic Synthesis
Contributions to Materials Science and Specialty Chemical Research
Formulation of Advanced Materials and Coatings
The performed searches yielded general information on related topics, such as the asymmetric synthesis of other chiral trifluoromethylated alcohols, dynamic kinetic resolution of secondary alcohols, and the use of different benzyl (B1604629) alcohol derivatives in materials science. However, no specific studies, data, or detailed research findings were found for 5-Methyl-2-(trifluoromethyl)benzyl alcohol in these precise contexts.
Generating content for the requested article without verifiable sources would result in speculation and scientifically inaccurate information, which contravenes the core instructions. Therefore, to ensure accuracy and adherence to factual reporting, the article cannot be produced as requested.
Future Directions and Emerging Research Avenues for 5 Methyl 2 Trifluoromethyl Benzyl Alcohol
Development of Sustainable Synthetic Routes and Methodologies
The chemical industry's shift towards green chemistry has spurred research into more environmentally benign synthetic methods. Future efforts for synthesizing 5-Methyl-2-(trifluoromethyl)benzyl alcohol will likely concentrate on minimizing waste, reducing energy consumption, and utilizing renewable resources.
Key sustainable approaches include:
Transition-Metal-Free Catalysis: Conventional methods often rely on transition-metal catalysts. Future research will likely explore alternatives, such as base-mediated radical coupling reactions of aromatic alcohols, which can proceed without metal catalysts and external oxidants. nih.gov
Green Solvents and Catalysts: The use of eco-friendly solvents like propylene (B89431) carbonate, which can be recycled, is a promising direction. acs.org Iron catalysts, being abundant and less toxic than many precious metals, are also gaining traction for reactions such as the etherification of benzylic alcohols. acs.org For the synthesis of the alcohol itself, developing catalysts from natural materials, such as zeolites, presents a green alternative for processes like the hydrogenation of the corresponding benzaldehyde (B42025). springerprofessional.deresearchgate.net
Biocatalysis: The use of whole-cell biocatalysts for the conversion of the corresponding benzaldehyde to this compound offers a highly selective and sustainable alternative to traditional chemical processes. nih.gov This approach operates under mild conditions and reduces the generation of hazardous by-products. nih.gov
Photocatalysis and Electro-synthesis: Visible-light photocatalysis provides an energy-efficient pathway for various organic transformations, including the oxidation of benzyl (B1604629) alcohols to aldehydes or the synthesis of benzyl alcohol derivatives. rsc.org Similarly, electro-organic synthesis represents a green method that can minimize the use of chemical reagents. youtube.com
These methodologies align with the principles of green chemistry by improving atom economy, reducing waste, and utilizing less hazardous substances. nih.govacs.org
Application of Advanced Spectroscopic Probes for In Situ Reaction Monitoring
To optimize synthetic routes and gain deeper mechanistic insights, real-time monitoring of chemical reactions is crucial. Advanced spectroscopic techniques are increasingly being applied in situ to track the concentrations of reactants, intermediates, and products without altering the reaction environment. mt.comfu-berlin.de
Future research will benefit from the application of the following probes:
Vibrational Spectroscopy (FTIR and Raman): Techniques like Attenuated Total Reflectance (ATR)-FTIR and Raman spectroscopy are powerful tools for monitoring reactions in real-time. spectroscopyonline.comrsc.org They provide molecular-level information by probing the vibrational modes of molecules. mdpi.com For instance, in situ ATR-IR has been successfully used to study the oxidative dehydrogenation and disproportionation of benzyl alcohol, providing valuable data on reaction pathways. rsc.orgnih.govuu.nl
Nuclear Magnetic Resonance (NMR) Spectroscopy: The development of microfluidic NMR setups allows for the inline monitoring of fast organic reactions, such as the acetylation of benzyl alcohol. acs.org This provides detailed mechanistic insights that are unattainable through offline analysis. acs.org
Mass Spectrometry (MS): In situ mass spectrometry can offer real-time feedback for optimizing reaction conditions and understanding mechanisms. acs.org It is highly selective and can be used to monitor neutral organic molecules directly from complex reaction mixtures. acs.org
The table below summarizes the advantages and typical applications of these advanced spectroscopic probes for reaction monitoring.
| Spectroscopic Technique | Advantages | Typical Applications in Benzyl Alcohol Chemistry |
| FTIR (ATR) | Non-invasive, real-time data, suitable for liquid phase. uu.nl | Monitoring oxidation, hydrogenation, and disproportionation reactions. rsc.orgnih.gov |
| Raman Spectroscopy | Insensitive to water, non-invasive, good for aqueous and organic media. rsc.orgmdpi.com | Tracking functional group transformations, identifying intermediates. spectroscopyonline.comrsc.org |
| NMR Spectroscopy | Provides detailed structural information, quantitative. acs.org | Unraveling complex reaction mechanisms, kinetic analysis. acs.org |
| Mass Spectrometry | High sensitivity and selectivity, identifies unknown intermediates. acs.org | Real-time optimization of reaction conditions, mechanistic studies. acs.org |
The integration of these techniques provides a comprehensive understanding of reaction kinetics and mechanisms, enabling more efficient and controlled synthesis of this compound. mt.com
Integration of Machine Learning and Artificial Intelligence in Computational Design and Prediction
Emerging applications of AI and ML in this field include:
De Novo Molecular Design: AI algorithms can generate billions of novel molecular structures from scratch and predict their properties. schrodinger.com This allows for the rapid exploration of vast chemical spaces to identify derivatives of this compound with desired characteristics, such as enhanced biological activity or improved material properties. schrodinger.com
Property Prediction: ML models can be trained on existing chemical datasets to accurately predict a wide range of properties for new compounds, including physicochemical characteristics, biological activities, and toxicity. nih.govmdpi.com For example, a model could predict the inhibitory potency of a new derivative against a specific biological target. nih.gov This significantly reduces the time and cost associated with experimental screening. mdpi.com
Reaction Pathway Prediction: AI can assist in designing optimal synthetic routes by predicting reaction outcomes and identifying the most efficient and sustainable pathways. This involves analyzing vast databases of chemical reactions to suggest novel and effective transformations.
The table below outlines key AI/ML methodologies and their potential impact on research involving this compound.
| AI/ML Methodology | Application | Potential Impact |
| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity based on molecular structure. mdpi.com | Accelerates the identification of potent drug candidates. |
| Generative Models (e.g., GANs, VAEs) | Designs novel molecules with desired properties. nih.gov | Expands the accessible chemical space for new derivatives. |
| Reinforcement Learning (RL) | Optimizes multi-step synthetic pathways. nih.gov | Discovers more efficient and sustainable synthetic routes. |
| Graph Neural Networks (GNNs) | Predicts molecular properties from graph representations. skoltech.ru | Provides rapid and accurate property screening for new compounds. |
By leveraging these computational approaches, researchers can more effectively navigate the complexities of molecular design and synthesis.
Exploration of Novel Catalytic Applications and Process Optimization
Beyond its synthesis, this compound serves as a valuable building block for more complex molecules. Future research will likely uncover novel catalytic applications for this compound and further optimize its production processes.
Key areas of exploration include:
Development of Advanced Catalysts: Research into highly active and selective catalysts, such as copper-based nanoparticles on magnesium oxide supports (Cu/MgO), can significantly improve the efficiency of reactions involving benzyl alcohols, like dehydrogenation to the corresponding aldehyde. researchgate.net The development of novel heterogeneous catalysts, such as pyrazinium chlorochromate functionalized carbonitride, enables the efficient in-situ synthesis of complex heterocyclic derivatives directly from benzyl alcohols. nih.gov
Process Optimization: Optimizing reaction conditions is critical for industrial-scale production. springerprofessional.de Studies focusing on the selective hydrogenation of the corresponding benzaldehyde to benzyl alcohol have demonstrated the importance of catalyst support and the potential for enhancement through methods like photo-illumination. springerprofessional.deresearchgate.net
Application in Complex Synthesis: The unique electronic properties conferred by the trifluoromethyl group make this alcohol a potentially valuable intermediate in the synthesis of specialized molecules. For instance, trifluoromethylated benzyl groups have been shown to influence stereoselectivity in glycosylation reactions, suggesting that derivatives of this compound could be employed in the synthesis of complex carbohydrates. nih.gov
Continued research in these areas will not only improve the production efficiency of this compound but also expand its utility as a versatile intermediate in organic synthesis.
Q & A
Q. What are the optimal synthetic routes for 5-Methyl-2-(trifluoromethyl)benzyl alcohol, and how can purity be validated?
- Methodological Answer : Synthesis typically involves halogenation and substitution reactions. For example, bromine or chlorine substituents (on analogous compounds) are introduced via electrophilic aromatic substitution, followed by reduction to form the benzyl alcohol moiety . Catalysts like palladium or nickel may enhance yields in cross-coupling steps. Purity is validated using NMR spectroscopy (¹H/¹³C) to confirm substituent positions and HPLC (≥99% purity) to detect impurities. Reaction optimization (e.g., solvent selection, temperature) minimizes byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl at C5, trifluoromethyl at C2) and confirms regiochemistry. The -OH signal (~1-5 ppm) may require deuterated solvents for resolution .
- FT-IR : Identifies functional groups (O-H stretch at ~3200-3600 cm⁻¹, C-F stretches at 1000-1300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ for C₉H₉F₃O: calc. 190.06) and fragmentation patterns .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Methodological Answer : The electron-withdrawing trifluoromethyl group increases lipophilicity (logP ~2.5-3.0), enhancing membrane permeability. It also improves metabolic stability by resisting oxidative degradation, as seen in similar fluorinated benzyl alcohols . Computational tools (e.g., DFT calculations) predict π-stacking interactions with aromatic residues in target proteins .
Advanced Research Questions
Q. How do substituent positions (methyl vs. trifluoromethyl) affect reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- The methyl group at C5 acts as an electron donor, activating the ring toward electrophilic attack at adjacent positions.
- The trifluoromethyl group at C2 deactivates the ring but directs nucleophiles to para/meta positions.
- Experimental validation: Compare reaction rates with control compounds (e.g., 3-Methoxy-4-(trifluoromethyl)benzyl alcohol) under SN2 conditions. Kinetic studies (GC-MS monitoring) reveal steric and electronic effects .
Q. What strategies mitigate instability of the benzyl alcohol moiety during storage or reactions?
- Methodological Answer :
- Storage : Use amber vials under inert gas (N₂/Ar) at -20°C to prevent oxidation.
- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w.
- In situ derivatization : Protect the -OH group as a silyl ether (e.g., TMSCl) during reactions, followed by deprotection . Accelerated stability studies (40°C/75% RH for 14 days) quantify degradation using LC-MS .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., cytochrome P450) using PDB structures. The trifluoromethyl group shows high affinity for hydrophobic pockets .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. Key metrics: RMSD (<2 Å), hydrogen bond occupancy (>50%) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity (IC₅₀) .
Data Contradictions and Resolution
Q. Discrepancies in reported binding affinities for fluorinated benzyl alcohols: How to resolve them?
- Methodological Answer :
- Source analysis : Compare assay conditions (e.g., pH, temperature) from studies in (halogenated derivatives) vs. (methoxy/trifluoromethyl analogs). Variations in buffer systems (HEPES vs. PBS) may alter ionization .
- Standardization : Re-evaluate Ki/IC₅₀ values under uniform conditions (e.g., 25°C, pH 7.4) using SPR or ITC for direct comparison .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
